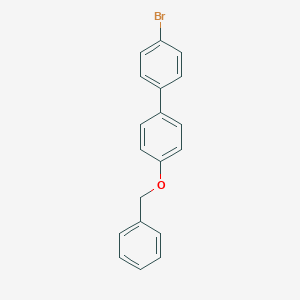

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Übersicht

Beschreibung

Synthesis Analysis

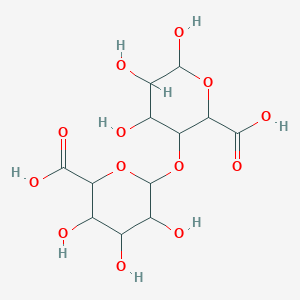

The synthesis of related biphenyl derivatives involves strategic functionalization of biphenyl cores to introduce bromo and benzyloxy substituents. A notable approach includes the Friedel–Crafts acylation, where compounds exhibit high regioselectivity and yield upon treatment with specific acylating agents in the presence of AlCl3. This method has been utilized to synthesize various aromatic polyketones and biphenyl derivatives with significant yields and selectivity (Maeyama et al., 2004).

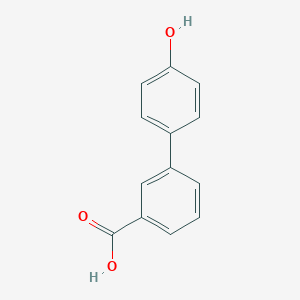

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl and similar compounds has been elucidated using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. These studies show various hydrogen bonding patterns and π-π interactions contributing to their stability and packing in the solid state. For instance, certain biphenyl derivatives form centrosymmetric dimers through N-H...N hydrogen bonds, showcasing the importance of supramolecular interactions in determining their structural conformations (Low et al., 2002).

Wissenschaftliche Forschungsanwendungen

Field

Pharmaceutical and Medicinal Chemistry

Application

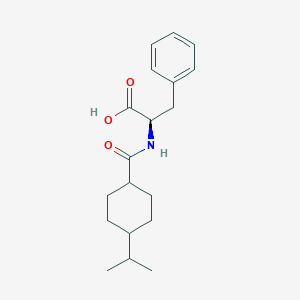

Chalcones derivatives, including 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have wide applications in pharmaceutical and medicinal chemistry . They were synthesized for the purpose of screening for antimicrobial activity .

Method

These compounds were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

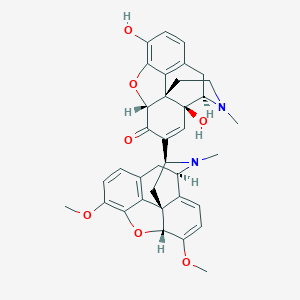

2. Synthesis of Neurotrophic (-)-Talaumidin

Field

Application

4-Benzyloxy-3-methoxybenzaldehyde was used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin . This compound also reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

3. PPARα Agonists for Retinal Disorders

Field

Pharmaceutical and Medicinal Chemistry

Application

Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models . Therefore, PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .

Results

The study led to the discovery of compounds that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms . These studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .

4. Medical Depigmentation with Monobenzone

Field

Application

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation . It is a promising treatment for conditions like vitiligo .

Results

The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .

5. PPARα Agonists for Retinal Disorders

Field

Pharmaceutical and Medicinal Chemistry

Application

Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models . As such, PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .

Results

The study led to the discovery of compounds that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms . These studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .

6. Medical Depigmentation with Monobenzone

Field

Application

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation . It is a promising treatment for conditions like vitiligo .

Results

The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

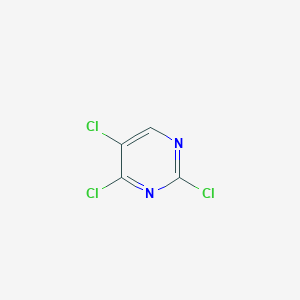

IUPAC Name |

1-bromo-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAHVBDYCWBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625823 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

CAS RN |

117692-99-6 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)

![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)

![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)